betaLacNAc

Structural Biology Glycobiology Chemical Identity

Researchers requiring a defined Galβ1-4Galβ1-4GlcNAc epitope standard often encounter cross-reactivity when using common N-acetyllactosamine (LacNAc). betaLacNAc eliminates this ambiguity with its unique terminal Galβ1-4Gal motif, which is recognized by a distinct set of antibodies and lectins with no LacNAc cross-reactivity. - Serves as the specific acceptor substrate for β4-galactosyltransferase (Gal), enabling unambiguous detection of β4GalT(Gal) activity. - Demonstrates defined mAb binding affinity (Kd 10⁻⁵-10⁻⁴ M) for reproducible ELISA and immunohistochemistry calibration. - Supplied as ≥98% purified solid, ensuring reliable retention time and MSⁿ fragmentation standards in glycomics workflows.

Molecular Formula C20H35NO16
Molecular Weight 545.491
CAS No. 115114-32-4
Cat. No. B568282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebetaLacNAc
CAS115114-32-4
Molecular FormulaC20H35NO16
Molecular Weight545.491
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1
InChIKeyQOITYCLKNIWNMP-QDRCFXCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

betaLacNAc Structural Identity and Procurement


betaLacNAc is an amino trisaccharide composed of two β-D-galactose residues linked (1→4), with the terminal galactose linked (1→4) to an N-acetyl-D-glucosamine residue (Galβ1-4Galβ1-4GlcNAc) [1]. It is a defined glycan epitope naturally expressed in non-mammalian vertebrates [2] and used as a reference standard in glycobiology, glycan array fabrication, and immunological research. The compound is supplied as a purified solid (≥98% purity) with a molecular formula of C₂₀H₃₅NO₁₆ and a molecular weight of 545.5 g/mol [3].

Why Substituting betaLacNAc Fails


betaLacNAc cannot be substituted by the more common N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) or other close analogs because it presents a unique terminal Galβ1-4Gal disaccharide motif [1]. This motif is specifically recognized by a distinct set of antibodies and lectins that show no cross-reactivity with LacNAc or other neutral glycans [2]. In enzymatic glycosylation, betaLacNAc serves as a specific acceptor for β4-galactosyltransferase (Gal), which extends the chain to Galα1-4Galβ1-4Galβ1-4GlcNAc—a reaction that LacNAc cannot support [3]. The quantitative binding and enzymatic data below demonstrate that betaLacNAc occupies a unique functional niche that is not addressable by generic substitutes.

betaLacNAc Product-Specific Evidence Guide


Structure Confirmation via ChEBI and ZFIN

betaLacNAc is unequivocally defined as the amino trisaccharide Galβ1-4Galβ1-4GlcNAc by authoritative ontology databases [1], whereas the closely related analog LacNAc (CAS 32181-59-2) is a disaccharide (Galβ1-4GlcNAc). The trisaccharide structure of betaLacNAc provides an additional galactose residue that creates the Galβ1-4Gal terminal epitope, which is absent in LacNAc. This structural difference is fundamentally responsible for the distinct immunological and enzymatic recognition profiles described below.

Structural Biology Glycobiology Chemical Identity

betaLacNAc-Specific Antibody Binding

Four monoclonal antibodies (mAbs) raised against the Galβ1-4Gal epitope bind to betaLacNAc-containing oligosaccharides with dissociation constants (Kd) ranging from 1.0 × 10⁻⁵ to 2.8 × 10⁻⁴ M, as determined by frontal affinity chromatography using 142 PA-derivatized oligosaccharides [1]. In the same assay, these mAbs showed no detectable interaction with any other glycans, including LacNAc (Galβ1-4GlcNAc) and related structures lacking the Galβ1-4Gal motif. The complete selectivity demonstrates that betaLacNAc is uniquely recognized by these immunological tools, whereas LacNAc is not.

Immunology Glycan Array Antibody Specificity

Specific Acceptor for β4GalT(Gal)

UDP-galactose: β-galactoside β1,4-galactosyltransferase (β4GalT(Gal)) specifically transfers galactose to the terminal Galβ1-4Gal motif of betaLacNAc, generating the extended α-Gal epitope (Galα1-4Galβ1-4Galβ1-4GlcNAc) [1]. In contrast, LacNAc (Galβ1-4GlcNAc) is not a substrate for this enzyme, as β4GalT(Gal) requires the internal galactose as acceptor. This enzymatic discrimination was demonstrated in tissues from quail, ostrich, and other birds, where β4GalT(Gal) activity correlated exclusively with the presence of the Galβ1-4Gal terminal sequence [2].

Enzymology Glycosyltransferase Substrate Specificity

Purity and Quality Control for Glycan Research

Commercially available betaLacNAc (CAS 115114-32-4) is supplied at a guaranteed purity of ≥98% [1]. This purity level is critical for glycan array fabrication and quantitative binding assays, where impurities could cause cross-reactivity or signal attenuation. In the Suzuki et al. (2013) study, oligosaccharide purity was verified by HPLC and mass spectrometry prior to frontal affinity chromatography, ensuring that measured Kd values reflect genuine binding to betaLacNAc without interference from contaminants [2]. Procurement from suppliers that provide batch-specific certificates of analysis (CoA) with HPLC and MS data is recommended.

Quality Control Glycan Standards Procurement

betaLacNAc Application Scenarios


Positive Control for Antibody Validation

When developing or validating monoclonal antibodies targeting the Galβ1-4Gal epitope, betaLacNAc serves as the essential positive control. Its defined binding affinity (Kd 10⁻⁵–10⁻⁴ M) for specific mAbs [3] enables calibration of ELISA, glycan array, and immunohistochemistry assays. LacNAc cannot substitute because mAbs show zero cross-reactivity. This application is critical for detecting species-specific glycans in fish, amphibians, and birds [4].

Acceptor Substrate for β4GalT(Gal) Studies

Researchers investigating α-Gal epitope biosynthesis in non-mammalian vertebrates use betaLacNAc as the specific acceptor substrate for UDP-galactose: β-galactoside β1,4-galactosyltransferase (β4GalT(Gal)). The enzyme requires the internal Galβ1-4Gal motif present in betaLacNAc; LacNAc and other analogs are not substrates [3]. This selective reactivity enables definitive identification of β4GalT(Gal) activity in tissue extracts [4].

Glycan Array for Lectin and Antibody Profiling

BetaLacNAc is incorporated into glycan microarrays to profile lectin and antibody specificity. Data from lectin inhibition studies demonstrate that biantennary oligosaccharides containing terminal betaLacNAc residues selectively inhibit Gal/GalNAc-specific plant lectins and the 14-kDa vertebrate lectin, whereas LacNAc-containing glycans exhibit different inhibition patterns [3]. The ≥98% purity [4] ensures reproducible array signals.

Mass Spectrometry Standard for N-Glycan Analysis

In glycomics workflows analyzing N-glycans from avian, amphibian, or fish sources, betaLacNAc is used as a retention time and fragmentation standard. Its molecular ion (m/z 545.5) and collision-induced dissociation pattern provide a diagnostic signature that distinguishes it from isobaric glycans. Studies of gull egg white and pigeon IgG N-glycans have confirmed the presence of Galβ1-4Galβ1-4GlcNAc via MSⁿ [3], underscoring the value of an authentic standard for unambiguous structural assignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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